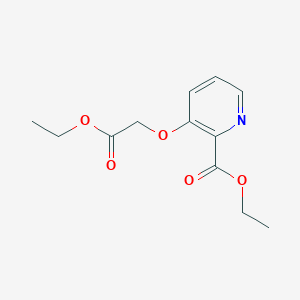

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate

Descripción general

Descripción

Métodos De Preparación

The synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate typically involves the esterification of 3-hydroxypicolinic acid with ethyl 2-bromoacetate under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired ester product .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis route can be scaled up with appropriate modifications to reaction conditions and purification techniques .

Análisis De Reacciones Químicas

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activities . Detailed studies on its molecular targets and pathways are still ongoing.

Comparación Con Compuestos Similares

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate can be compared with similar compounds such as:

Ethyl 3-(2-methoxy-2-oxoethoxy)picolinate: Similar structure but with a methoxy group instead of an ethoxy group.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

Ethyl 3-(2-ethoxy-2-oxoethoxy)benzoate: Similar structure but with a benzoate group instead of a picolinate group.

The uniqueness of this compound lies in its specific ester and picolinate functional groups, which confer distinct chemical and biological properties .

Actividad Biológica

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula : C₁₂H₁₅NO₅

- Molecular Weight : 253.25 g/mol

- CAS Number : 107095-98-7

The synthesis typically involves the esterification of 3-hydroxypicolinic acid with ethyl bromoacetate under basic conditions, yielding the desired compound with a reported yield of approximately 84% .

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound has been studied for its potential as an enzyme inhibitor , impacting pathways associated with antimicrobial and anticancer activities.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. Its mechanism may involve the inhibition of anti-apoptotic proteins, thereby promoting cell death in malignant cells .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Case Study: Anticancer Activity

In a controlled laboratory setting, this compound was tested on various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound activates caspase pathways, leading to increased apoptosis rates compared to untreated controls .

Comparative Analysis

This compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Comparison | Key Biological Activity |

|---|---|---|

| Ethyl 3-(2-methoxy-2-oxoethoxy)picolinate | Methoxy group instead of ethoxy | Similar antimicrobial activity |

| Ethyl 3-(2-hydroxy-2-oxoethoxy)picolinate | Hydroxyl group introduces different reactivity | Enhanced anticancer properties |

Propiedades

IUPAC Name |

ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-3-16-10(14)8-18-9-6-5-7-13-11(9)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDXCAVYBAKBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(N=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618161 | |

| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107095-98-7 | |

| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.